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Compound of Interest

Compound Name: 4-(4-Bromophenyl)butan-1-ol

Cat. No.: B1516967

An In-Depth Technical Guide to the Spectroscopic Data of 4-(4-Bromophenyl)butan-1-ol

A Note on Data Availability

In the practice of chemical sciences, the robust characterization of a molecule is paramount for
confirming its identity and purity. Spectroscopic techniques such as Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the
cornerstones of this process. This guide is dedicated to the comprehensive spectroscopic
analysis of 4-(4-Bromophenyl)butan-1-ol (CAS: 75906-36-4).

It is important to note that a complete, peer-reviewed set of experimental spectra for this
specific compound is not readily available in major public repositories like the Spectral
Database for Organic Compounds (SDBS). Therefore, this guide has been constructed based
on fundamental principles of spectroscopy and predictive analysis, leveraging extensive
experience with analogous molecular structures. The data presented herein represents the
expected spectral characteristics, providing a robust framework for researchers synthesizing or
working with this compound to verify their own experimental results.

Molecular Structure and Spectroscopic Overview

Before delving into individual techniques, it is crucial to understand the molecular architecture
of 4-(4-Bromophenyl)butan-1-ol. The structure consists of a 1,4-disubstituted (para) aromatic
ring containing a bromine atom, connected to a four-carbon aliphatic chain that terminates in a
primary alcohol.
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This combination of an aromatic ring, a halogen, an alkyl chain, and a hydroxyl group gives rise
to a unique and predictable spectroscopic fingerprint. Our analysis will proceed by dissecting
the expected signals from each part of the molecule in *H NMR, 3C NMR, IR, and MS.

The diagram below illustrates the molecular structure with a systematic numbering convention
that will be used for the assignment of NMR signals throughout this guide.

Caption: Molecular structure of 4-(4-Bromophenyl)butan-1-ol with atom numbering.

Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

1H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic
molecules by providing information about the chemical environment, connectivity, and number
of different types of protons.

Causality Behind Experimental Choices

For a compound like 4-(4-Bromophenyl)butan-1-ol, the standard choice of solvent is
deuterated chloroform (CDCIs). Its high solubility for a wide range of organic compounds and
its single residual solvent peak at ~7.26 ppm, which does not interfere with the key signals of
the analyte, make it ideal. Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm)
for referencing the chemical shifts. A spectrometer operating at a frequency of 300 MHz or
higher is sufficient to resolve the expected multiplets.

Predicted *H NMR Data and Interpretation

The molecule possesses 6 distinct proton environments, which will give rise to 6 unique signals
in the *H NMR spectrum.

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.benchchem.com/product/b1516967?utm_src=pdf-body
https://www.benchchem.com/product/b1516967?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1516967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Assigned
Protons

Predicted
Chemical Shift

Predicted
Multiplicity

Integration

Rationale for
Assignment

H on -OH

Broad Singlet (s)

1H

The chemical
shift is
concentration
and temperature-
dependent.
Rapid proton
exchange often
collapses
coupling,
resulting in a

broad singlet.

H2', HE'

Doublet (d)

2H

These protons
are ortho to the
electron-
withdrawing
bromine atom,
leading to
significant
deshielding.
They appear as
a doublet due to
coupling with
H3'/H5'".

H3', H5'

Doublet (d)

2H

These protons
are meta to the
bromine and
ortho to the alkyl
substituent. They
are less
deshielded than
H2'/H6' and
appear as a

doublet from
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coupling to
H2'/H6'.

H4 (-CH2-0)

~3.65

Triplet () 2H

These protons
are adjacent to
the
electronegative
oxygen atom,
causing a strong
downfield shift.
They are split
into a triplet by
the two
neighboring H3

protons.

H1 (-Ar-CHz)

~2.62

Triplet (t) 2H

These are
benzylic protons,
shifted downfield
by the aromatic
ring. They are
split into a triplet
by the two
neighboring H2

protons.

H2, H3

~1.6-1.8

Multiplet (m) 4H

The signals for
these two
methylene
groups are
expected to be
close together
and may overlap,
forming a
complex
multiplet. They
are coupled to

the protons on
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adjacent

carbons.

Experimental Protocol: *H NMR Spectroscopy

» Sample Preparation: Accurately weigh approximately 5-10 mg of 4-(4-Bromophenyl)butan-
1-ol into a clean, dry vial.

 Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCls) containing 0.03%
viv TMS. Cap the vial and gently agitate until the sample is fully dissolved.

o Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

o Data Acquisition:

[¢]

Insert the tube into the NMR spectrometer.

[e]

Lock onto the deuterium signal of the CDCls.

[e]

Shim the magnetic field to achieve optimal homogeneity.

o

Acquire the spectrum using standard parameters (e.g., 30° pulse angle, 2-second
relaxation delay, 16 scans).

o Data Processing: Apply Fourier transform, phase correction, and baseline correction to the
acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to
0.00 ppm. Integrate the signals and analyze the chemical shifts and coupling patterns.

Carbon-13 Nuclear Magnetic Resonance (*3*C NMR)
Spectroscopy

13C NMR provides information on the carbon framework of a molecule. As each chemically non-
equivalent carbon atom gives a distinct signal, this technique is excellent for confirming the
number of unique carbons and their functional group type.

Predicted **C NMR Data and Interpretation
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The molecule has 8 unique carbon environments due to the plane of symmetry through the
C1'-C4' axis of the phenyl ring.
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Assigned Carbon

Predicted Chemical Shift

Rationale for Assignment
(3, ppm)

C4' (C-Br)

The bromine atom has a
moderate deshielding effect,
but the direct attachment of a

~120 halogen (ipso-carbon) is
complex. This value is typical
for a brominated aromatic

carbon.

C1' (C-Alkyl)

This is the quaternary carbon
attached to the butyl chain. It is

~141 deshielded due to its position
on the aromatic ring and its

connection to the substituent.

C3, C5%

These carbons are ortho to the

bromine and meta to the alkyl
~131.5 group. Their chemical shift is

primarily influenced by the

bromine.

Ccz', Coe'

These carbons are meta to the
130 bromine and ortho to the alkyl
group. Their environment is

distinct from C3'/C5'.

C4 (-CH2-0)

This carbon is directly attached

to the highly electronegative
~62.5 oxygen, resulting in a strong

downfield shift into the typical

range for a primary alcohol.[1]

C1 (Ar-CHz)

This benzylic carbon is
~35.0 deshielded by the adjacent

aromatic ring.

Cc2

~34.5 An aliphatic sp3 carbon, its shift
is slightly influenced by
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proximity to the benzylic

position.

An aliphatic sp? carbon,
furthest from the strong
deshielding groups (ring and
C3 ~28.5 g groups ( ) g
oxygen), thus appearing most
upfield of the chain carbons

(excluding C4).

Experimental Protocol: **C NMR Spectroscopy

o Sample Preparation: Prepare a more concentrated sample than for tH NMR. Accurately
weigh 20-30 mg of the compound and dissolve it in ~0.7 mL of CDCls.

o Data Acquisition:
o Use the same locked and shimmed sample from the *H NMR experiment.

o Select a standard proton-decoupled 13C experiment. This is crucial as it collapses all 3C-
1H coupling, resulting in a single sharp peak for each unique carbon, which simplifies the
spectrum and improves the signal-to-noise ratio.

o Alonger acquisition time is necessary due to the low natural abundance of :3C (e.g., 128-
256 scans).

o Data Processing: Process the data similarly to the *H spectrum. The residual CDCIs peak
appears as a triplet at ~77.16 ppm and can be used as a secondary reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data and Interpretation

The IR spectrum of 4-(4-Bromophenyl)butan-1-ol is expected to show several characteristic
absorption bands.
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Wavenumber
(cm™)

Vibration Type

Intensity

Interpretation

~3350 (broad)

O-H stretch

Strong

The broadness of this
peak is a hallmark of
the hydroxyl group
involved in
intermolecular
hydrogen bonding, a
definitive feature for

an alcohol.

~3025

Aromatic C-H stretch

Medium

This absorption,
typically just above
3000 cm~1, confirms
the presence of C-H
bonds on the aromatic

ring.

~2930 & ~2860

Aliphatic C-H stretch

Strong

These two peaks
correspond to the
asymmetric and
symmetric stretching
of the C-H bonds in
the methylene (-CHz-)
groups of the butyl
chain.

~1490

Aromatic C=C stretch

Medium

This is a characteristic
skeletal vibration of

the benzene ring.

~1050

C-O stretch

Strong

The strong absorption
in this region is
indicative of the C-O
single bond stretch of

the primary alcohol.

~1010

Aromatic C-Br stretch

Medium-Strong

This absorption is

characteristic of the C-
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Br bond on the

aromatic ring.

A strong band in this

region is highly
~820 C-H out-of-plane bend  Strong diagnostic of 1,4-

disubstitution (para)

on a benzene ring.

Experimental Protocol: Attenuated Total Reflectance
(ATR) IR

 Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by
wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

e Background Scan: Record a background spectrum of the empty ATR stage. This is a critical
self-validating step that subtracts the spectral signature of the ambient atmosphere (e.g.,
COz, H20) from the final sample spectrum.

o Sample Application: Place a small amount (a few milligrams) of the solid 4-(4-
Bromophenyl)butan-1-ol powder directly onto the ATR crystal.

o Data Acquisition: Lower the ATR press arm to ensure firm contact between the sample and
the crystal. Initiate the scan (typically 16-32 scans are co-added to improve the signal-to-
noise ratio).

Cleaning: After analysis, clean the crystal thoroughly to prepare for the next sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues
about the molecule's structure.

Predicted Mass Spectrum Data and Interpretation
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For Electron lonization (EI) mass spectrometry, the molecule is bombarded with high-energy
electrons, causing ionization and subsequent fragmentation.

e Molecular lon (M+): The molecular weight of C10H13BrO is 229.11 g/mol . A key feature will
be the presence of two peaks for the molecular ion due to the natural isotopic abundance of

bromine:
o m/z 228: Corresponding to the molecule containing the 7°Br isotope.

o m/z 230: Corresponding to the molecule containing the 81Br isotope. These two peaks
should have a relative intensity ratio of approximately 1:1, which is a definitive signature
for a molecule containing one bromine atom.

o Key Fragmentation Pathways: The fragmentation process is a cascade of bond cleavages
driven by the formation of stable carbocations or radical cations.

Pathway 1: Loss of Water

[M - H20]*
[C10H11Br]*
m/z = 210/212

- H20

Pathway 2: Benzylic Cleavage

[C10H13BroO]* \ - *C3HeOH [C7HeBI]*
m/z = 228/230 J m/z = 169/171

- ¢CoH10Br

Pathway 3: Alpha Cleavage
T
[CH2OH]*

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 4-(4-Bromophenyl)butan-1-ol in EI-MS.
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Loss of Water (H20): [M - 18] — m/z 210/212. This is a very common fragmentation for
alcohols, resulting in a radical cation of the corresponding alkene.

Benzylic Cleavage: The bond between C1 and C2 is a benzylic C-C bond. Cleavage at this
position is favorable as it leads to the formation of a stable benzylic carbocation. This would
result in a fragment at m/z 169/171 ([C7HeBr]*), which would be a very prominent peak.

Alpha-Cleavage: Cleavage of the bond adjacent to the oxygen atom (C3-C4 bond) is also
common for alcohols. This can lead to the formation of the [CH20H]* ion at m/z 31, which is
a diagnostic peak for primary alcohols.

Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS)

Sample Introduction: Dissolve a small amount (<1 mg) of the sample in a volatile solvent like
methanol or dichloromethane. Inject the solution into the mass spectrometer, typically via a
direct insertion probe or through a gas chromatograph (GC-MS).

lonization: The sample is vaporized and enters the ion source, where it is bombarded with a
70 eV electron beam. This energy is a long-standing standard that ensures reproducible
fragmentation patterns, allowing for library matching.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer
(e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is plotted against their m/z
value to generate the mass spectrum.

Conclusion

The combined application of *H NMR, 3C NMR, IR, and MS provides a complete and

unambiguous structural confirmation of 4-(4-Bromophenyl)butan-1-ol. The predicted data in

this guide, rooted in the fundamental principles of chemical structure and spectroscopy, serves

as a reliable benchmark for researchers. Any experimentally obtained spectra should closely

align with the chemical shifts, coupling constants, absorption bands, and fragmentation

patterns detailed herein. This methodical approach ensures the scientific integrity of any work

involving this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13
chemical shifts ppm of 1-butan-ol C13 13-C nmr doc brown's advanced organic chemistry
revision notes [docbrown.info]

« To cite this document: BenchChem. [Spectroscopic data of 4-(4-Bromophenyl)butan-1-ol
(NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1516967#spectroscopic-data-of-4-4-bromophenyl-
butan-1-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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